N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide
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Overview
Description
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives can inhibit certain enzymes, leading to a decrease in the production of harmful substances in the body .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific biological activity . For example, some thiazole derivatives can inhibit the production of certain enzymes, thereby affecting the biochemical pathways that these enzymes are involved in .
Pharmacokinetics
Thiazole derivatives are known to have various pharmacokinetic properties depending on their specific structure . These properties can affect the bioavailability of the compound, which is the amount of the compound that is able to reach its target site in the body .
Result of Action
Thiazole derivatives are known to have various biological activities, which can result in various molecular and cellular effects . For example, some thiazole derivatives can inhibit the production of certain harmful substances in the body, leading to a decrease in inflammation .
Action Environment
Various factors such as temperature, ph, and the presence of other substances can affect the action of thiazole derivatives . For example, certain substances can interact with thiazole derivatives, potentially affecting their efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide typically involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid . Another method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Investigated for its potential as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
N-(4-(4-methylthiazol-5-yl)phenyl)acetamide: Another thiazole-based compound with potential antimicrobial properties.
Uniqueness
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide is unique due to its specific substitution pattern on the thiazole ring, which can confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
IUPAC Name |
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-2-11(16)14-9-5-3-8(4-6-9)10-7-17-12(13)15-10/h3-7H,2H2,1H3,(H2,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEFIJBVKKXOLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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